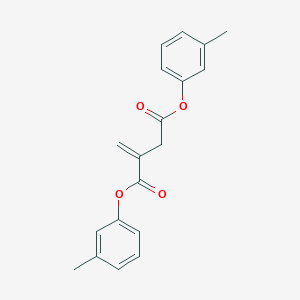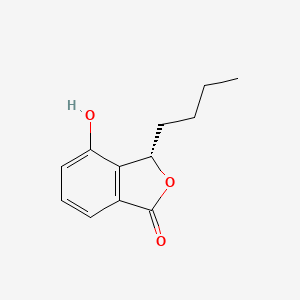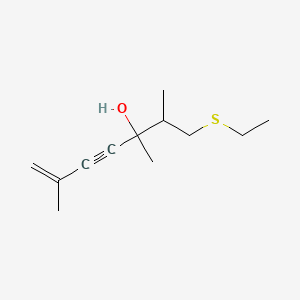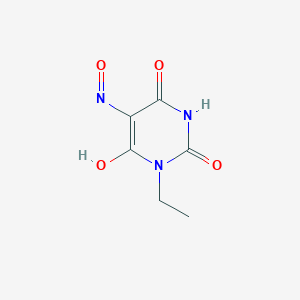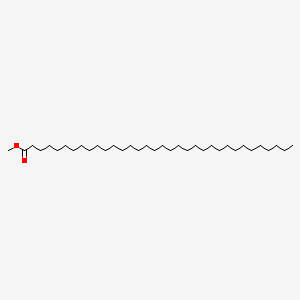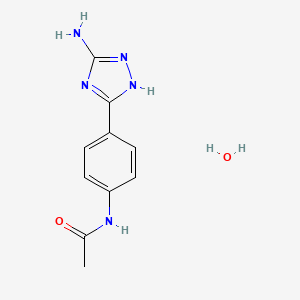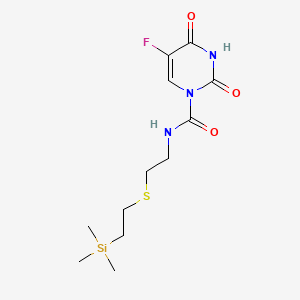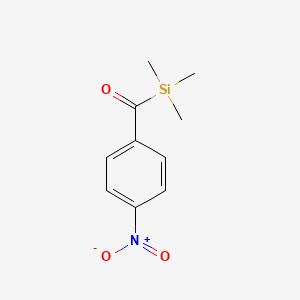
(4-Nitrophenyl)(trimethylsilyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Nitrophenyl)(trimethylsilyl)methanone is an organic compound that features a nitrophenyl group attached to a trimethylsilyl group via a methanone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)(trimethylsilyl)methanone typically involves the reaction of 4-nitrobenzoyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
4-Nitrobenzoyl chloride+Trimethylsilyl chlorideBasethis compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as distillation and recrystallization to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Nitrophenyl)(trimethylsilyl)methanone can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methanone linkage can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides, alcohols, or amines.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Reduction: 4-Aminophenyl(trimethylsilyl)methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
(4-Nitrophenyl)(trimethylsilyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Nitrophenyl)(trimethylsilyl)methanone depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine group through the transfer of electrons from the reducing agent to the nitro group. In substitution reactions, the trimethylsilyl group is replaced by a nucleophile through a nucleophilic substitution mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenylmethanone: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.
Trimethylsilylbenzene: Lacks the nitro group, reducing its reactivity in reduction reactions.
Uniqueness
(4-Nitrophenyl)(trimethylsilyl)methanone is unique due to the presence of both the nitrophenyl and trimethylsilyl groups, which confer distinct reactivity patterns and potential applications in synthetic chemistry. The combination of these functional groups allows for a wide range of chemical transformations and applications that are not possible with simpler analogs.
Propriétés
Numéro CAS |
75748-13-9 |
|---|---|
Formule moléculaire |
C10H13NO3Si |
Poids moléculaire |
223.30 g/mol |
Nom IUPAC |
(4-nitrophenyl)-trimethylsilylmethanone |
InChI |
InChI=1S/C10H13NO3Si/c1-15(2,3)10(12)8-4-6-9(7-5-8)11(13)14/h4-7H,1-3H3 |
Clé InChI |
XBVRRCMHFMUMQJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



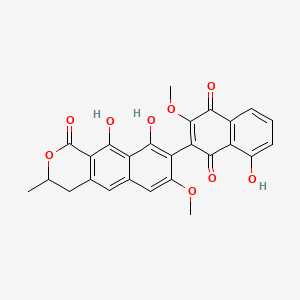
![N-[[1-(3-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide](/img/structure/B14442613.png)
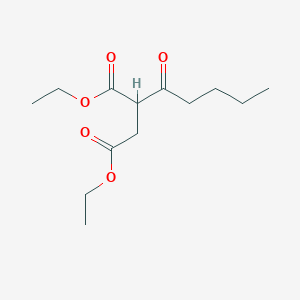
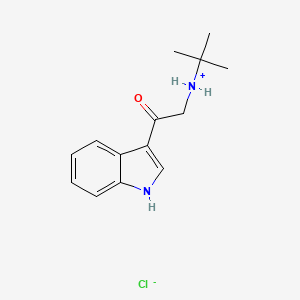
![3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14442649.png)
